molecular formula C28H35NO5 B13451464 (3alpha)-3-[(4-Nitrobenzoyl)oxy]pregn-4-en-20-one

(3alpha)-3-[(4-Nitrobenzoyl)oxy]pregn-4-en-20-one

Cat. No.: B13451464
M. Wt: 465.6 g/mol
InChI Key: VGHMHGRSPWIKDD-LOZGSCJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3alpha)-3-[(4-Nitrobenzoyl)oxy]pregn-4-en-20-one is a synthetic steroidal compound It is characterized by the presence of a 4-nitrobenzoyl group attached to the 3-alpha position of the pregn-4-en-20-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha)-3-[(4-Nitrobenzoyl)oxy]pregn-4-en-20-one typically involves the esterification of the hydroxyl group at the 3-alpha position of pregn-4-en-20-one with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3alpha)-3-[(4-Nitrobenzoyl)oxy]pregn-4-en-20-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester linkage can be hydrolyzed or substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Products may include ketones or carboxylic acids depending on the extent of oxidation.

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: Hydrolysis would yield the parent steroid and 4-nitrobenzoic acid.

Scientific Research Applications

(3alpha)-3-[(4-Nitrobenzoyl)oxy]pregn-4-en-20-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3alpha)-3-[(4-Nitrobenzoyl)oxy]pregn-4-en-20-one involves its interaction with specific molecular targets, such as steroid receptors. The compound may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The nitrobenzoyl group may also contribute to its biological activity by affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3alpha)-3-Hydroxy-pregn-4-en-20-one: Lacks the nitrobenzoyl group, resulting in different biological activity.

    (3alpha)-3-Acetoxy-pregn-4-en-20-one: Contains an acetoxy group instead of a nitrobenzoyl group, leading to variations in its chemical reactivity and biological effects.

    (3alpha)-3-[(4-Methoxybenzoyl)oxy]pregn-4-en-20-one: The methoxy group alters the compound’s electronic properties and reactivity compared to the nitrobenzoyl derivative.

Uniqueness

(3alpha)-3-[(4-Nitrobenzoyl)oxy]pregn-4-en-20-one is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H35NO5

Molecular Weight

465.6 g/mol

IUPAC Name

[(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate

InChI

InChI=1S/C28H35NO5/c1-17(30)23-10-11-24-22-9-6-19-16-21(12-14-27(19,2)25(22)13-15-28(23,24)3)34-26(31)18-4-7-20(8-5-18)29(32)33/h4-5,7-8,16,21-25H,6,9-15H2,1-3H3/t21-,22+,23-,24+,25+,27+,28-/m1/s1

InChI Key

VGHMHGRSPWIKDD-LOZGSCJYSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.